5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23-24(22)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBZODHBDYVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325349 | |
| Record name | 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-33-6 | |
| Record name | NSC409745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is obtained after purification by recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a multi-step process involving the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different pharmacological properties.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, drawing interest in medicinal chemistry for its potential pharmacological activities. Research indicates it's use as a research compound for treatments targeting the cannabinoid receptor CB1 .
Key Properties
- Molecular Formula:
- Molecular Weight: 328.407 g/mol
- CAS Number: 2574-33-6
- Boiling Point: 486.3 °C
- Density: 1.11 g/cm³
- Flash Point: 247.9 °C
Synthesis
The synthesis of this compound typically involves reacting hydrazine derivatives with chalcones. A common method involves the cyclization of 1,3-diphenyl-2-propen-1-one with 4-methoxyphenylhydrazine under acidic or basic conditions, typically in ethanol or methanol, followed by purification via recrystallization. Industrial production involves a multi-step process with continuous flow reactors and automated systems to enhance efficiency and yield.
Mechanism of Action
The compound interacts with specific molecular targets, inhibiting enzymes like lipoxygenases by binding to their active sites. This inhibition can reduce the production of pro-inflammatory mediators, exerting anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity :
- The 3,4,5-trimethoxyphenyl group in compound 3f enhances anticancer activity by promoting ROS generation and caspase-3 activation in triple-negative breast cancer cells . In contrast, the 5-methylfuran-2-yl group in PFM enables selective Fe³⁺ sensing via fluorescence quenching, attributed to the electron-withdrawing nature of the furan ring .
- Chlorine substituents (e.g., in 3c ) improve antimicrobial efficacy, likely due to increased lipophilicity and membrane penetration .
Electronic and Steric Effects :
- The 4-methoxyphenyl group in the target compound and PFM provides electron-donating effects, stabilizing the pyrazoline core and enhancing fluorescence properties .
- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 3f ) reduce solubility but improve binding affinity to cellular targets like tubulin .
Functional Diversity :
- Antioxidant Activity : Compound 2f shows moderate DPPH scavenging (IC₅₀ ~ 50 μM), whereas the target compound lacks reported antioxidant properties, highlighting the role of bis(4-methoxyphenyl) groups in radical stabilization .
- Fluorescence Quenching : The target compound and PFM share a "turn-off" fluorescence mechanism for Fe³⁺ detection, but PFM ’s methylfuran substituent improves selectivity over Al³⁺ and Cu²⁺ .
Contradictions and Limitations
- Anticancer vs. Antimicrobial Selectivity: While 3f and 3c exhibit strong bioactivity, their toxicity profiles against non-cancerous cells remain unstudied in the provided evidence .
- Synthetic Accessibility : Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 3f ) require multistep synthesis, limiting scalability compared to simpler analogs like 2f .
Biological Activity
5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O |
| Molecular Weight | 328.407 g/mol |
| CAS Number | 2574-33-6 |
| Density | 1.11 g/cm³ |
| Boiling Point | 486.3 °C |
| Flash Point | 247.9 °C |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 26 µM against A549 cells, indicating moderate potency in inhibiting cancer cell growth .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. In vitro studies have demonstrated its effectiveness against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of biofilm formation and bacterial cell wall synthesis.
Anti-inflammatory Properties
Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Research Findings : Studies have indicated that pyrazole compounds can reduce inflammation in animal models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cannabinoid Receptor Modulation : Preliminary research suggests that this compound may target the cannabinoid receptor CB1, which could have implications in pain management and neuroprotection .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation in various cancers (IC50 ~26 µM) |
| Antimicrobial | Effective against S. aureus with MIC ~0.22 μg/mL |
| Anti-inflammatory | Reduces cytokine levels in inflammation models |
| Therapeutic Potential | Modulates cannabinoid receptors for potential pain relief |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
